

Ulipristal Acetate: A Deep Dive into its Molecular Landscape and Chemical Behavior

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Compound of Interest

Compound Name: *Ulipristal*

Cat. No.: *B1683391*

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Introduction

Ulipristal acetate (UPA) is a synthetic selective progesterone receptor modulator (SPRM) that has garnered significant attention for its applications in emergency contraception and the management of uterine fibroids.^[1] Its unique pharmacological profile, characterized by both antagonistic and partial agonistic effects on the progesterone receptor (PR), underpins its therapeutic efficacy. This technical guide provides an in-depth exploration of the molecular structure, chemical properties, and mechanism of action of **Ulipristal** acetate, supplemented with detailed experimental protocols and data presentations to support further research and development.

Molecular Structure and Chemical Properties

Ulipristal acetate is a derivative of 19-norprogesterone.^[1] Its chemical structure is characterized by a complex steroidal backbone with key functional groups that dictate its interaction with the progesterone receptor and other biological targets.

Table 1: Physicochemical Properties of **Ulipristal** Acetate

Property	Value	Reference
Chemical Formula	C ₃₀ H ₃₇ NO ₄	--INVALID-LINK--
Molecular Weight	475.6 g/mol	--INVALID-LINK--
IUPAC Name	[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate	--INVALID-LINK--
CAS Number	126784-99-4	--INVALID-LINK--
Melting Point	184 - 188 °C	Chem-Impex
Appearance	White to yellow to green powder to crystal	Chem-Impex
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.2 mg/ml	Cayman Chemical
Optical Rotation	173 - 183 ° (C=1, CHCl ₃)	Chem-Impex

Mechanism of Action

Ulipristal acetate's primary mechanism of action involves its high-affinity binding to the progesterone receptor, where it can act as either an antagonist or a partial agonist depending on the target tissue and the physiological context. This selective modulation of PR activity is the basis for its therapeutic effects.

Progesterone Receptor Modulation

In the context of emergency contraception, UPA primarily acts as a progesterone antagonist. By binding to the progesterone receptor, it inhibits or delays ovulation, which is a key event for fertilization. It can also alter the endometrial lining, making it less receptive to implantation.

For the treatment of uterine fibroids, UPA's antagonistic effects on the progesterone receptors in the fibroid tissue inhibit cell proliferation and induce apoptosis (programmed cell death), leading to a reduction in fibroid size.

Receptor Binding Profile

Ulipristal acetate exhibits high binding affinity for the progesterone receptor. It also has a notable affinity for the glucocorticoid receptor, although its antiglucocorticoid activity in vivo is significantly lower than its antiprogesterin effects. Its affinity for androgen, estrogen, and mineralocorticoid receptors is negligible.

Table 2: Receptor Binding Affinity of **Ulipristal** Acetate

Receptor	Ligand	Assay System	Value	Unit
Progesterone Receptor A (PR-A)	Ulipristal Acetate	Human	8.5	EC ₅₀ (nM)
Progesterone Receptor B (PR-B)	Ulipristal Acetate	Human	7.7	EC ₅₀ (nM)
Progesterone Receptor	Ulipristal Acetate	Rabbit Uterine	13.6	EC ₅₀ (nM)
Glucocorticoid Receptor (GR)	Ulipristal Acetate	Rabbit Thymic	15.4	EC ₅₀ (nM)
Estrogen Receptor (ER)	Ulipristal Acetate	Human	>10,000	EC ₅₀ (nM)

Signaling Pathways

Ulipristal acetate's interaction with the progesterone receptor initiates a cascade of intracellular signaling events. Recent studies have also elucidated its impact on other signaling pathways, such as the STAT3/CCL2 pathway, particularly in the context of its anti-tumor effects. UPA has been shown to inhibit the STAT3/CCL2 signaling pathway, leading to cell death in uterine sarcoma cells.



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Ulipristal acetate inhibits the STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of **Ulipristal** acetate.

Synthesis of Ulipristal Acetate

The following is a representative multi-step synthesis of **Ulipristal** acetate.



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A generalized workflow for the synthesis of **Ulipristal** acetate.

Detailed Protocol:

- **Epoxidation:** The starting ketone is subjected to epoxidation to introduce an epoxide ring.
- **Cyanation:** The epoxide is then opened with a cyanide source.
- **Hydroxyl Group Protection:** The resulting hydroxyl group is protected to prevent unwanted side reactions in subsequent steps.
- **Grignard Addition:** A Grignard reagent is used to introduce a key substituent.

- Acetylation: The protected hydroxyl group is deprotected and then acetylated to form the final acetate ester.
- Purification: The crude product is purified using techniques such as column chromatography to yield pure **Ulipristal** acetate.

Note: Specific reagents, solvents, and reaction conditions can be found in the cited literature.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the determination of the purity of **Ulipristal** acetate and its related substances.

Table 3: HPLC Method for **Ulipristal** Acetate Analysis

Parameter	Condition
Column	Wondasil C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	302 nm
Column Temperature	25 °C
Injection Volume	20 µL

Competitive Progesterone Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of **Ulipristal** acetate for the progesterone receptor.

Materials:

- Progesterone receptor preparation (e.g., from cell lysates or purified protein).
- Radiolabeled progesterone (e.g., [³H]-progesterone).

- **Ulipristal** acetate solutions of varying concentrations.
- Unlabeled progesterone (for determining non-specific binding).
- Assay buffer.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Incubate the progesterone receptor preparation with a fixed concentration of radiolabeled progesterone and varying concentrations of **Ulipristal** acetate.
- Allow the binding to reach equilibrium.
- Separate the bound from the free radioligand using a filtration method.
- Measure the radioactivity of the bound fraction using a scintillation counter.
- Plot the percentage of specific binding against the logarithm of the **Ulipristal** acetate concentration to determine the IC_{50} value.
- Calculate the K_i value from the IC_{50} using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This assay is used to assess the effect of **Ulipristal** acetate on the viability of cell lines.

Materials:

- Cell line of interest (e.g., uterine fibroid cells, cancer cell lines).
- Cell culture medium.
- **Ulipristal** acetate stock solution.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

- Solubilization solution (e.g., DMSO).
- 96-well microplate.
- Microplate reader.

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **Ulipristal** acetate for a specified duration (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
- Add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to an untreated control.

Conclusion

Ulipristal acetate's multifaceted molecular structure and its selective modulation of the progesterone receptor underscore its importance in reproductive medicine. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation into its therapeutic potential and the development of novel applications. A thorough understanding of its chemical properties and biological activities is paramount for optimizing its clinical use and exploring new therapeutic avenues.

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References

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